1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O3S/c1-22-17(14-4-2-5-15(14)21-22)20-18(24)16-6-3-11-23(16)27(25,26)13-9-7-12(19)8-10-13/h7-10,16H,2-6,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGWHQCDHVLXGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-2-carboxamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features make it a subject of interest for various biological studies, particularly in the fields of pharmacology and biochemistry.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H21FN4O3S
- Molecular Weight : 392.45 g/mol
- CAS Number : 1219434-45-3
The structure includes a fluorophenyl group, a sulfonyl moiety, and a pyrrolidine carboxamide component, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
1. Antimicrobial Activity
Studies have evaluated the antimicrobial properties of related compounds containing similar structural elements. For instance, derivatives with sulfonyl groups have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida species . While specific data for the compound is limited, its structural analogs suggest potential efficacy against microbial pathogens.
2. Enzyme Inhibition
The compound is hypothesized to interact with key enzymes involved in various biological pathways. The sulfonamide group is known to exhibit enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease . This suggests that the compound could be explored for therapeutic applications in conditions where enzyme modulation is beneficial.
3. Anticancer Potential
There is emerging evidence that compounds with similar frameworks may possess anticancer properties. The piperidine nucleus has been associated with various pharmacological effects including anticancer activity . Further research could elucidate the specific mechanisms through which this compound may exert cytotoxic effects on cancer cells.
Case Studies and Research Findings
Recent studies have focused on synthesizing and characterizing derivatives of compounds related to this compound. For example:
Vorbereitungsmethoden
Synthesis of 2-Methyl-2,4,5,6-Tetrahydrocyclopenta[c]Pyrazol-3-Amine
The pyrazole core is typically synthesized via cyclization reactions. For example, 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid (CAS 5932-32-1) serves as a precursor. In one protocol, this carboxylic acid undergoes esterification with methanol and sulfuric acid at 85°C for 18 hours to yield methyl cyclopenta[c]pyrazole-3-carboxylate (69% yield). Subsequent Curtius rearrangement or Hofmann degradation could convert the ester to the primary amine.
Preparation of 1-((4-Fluorophenyl)Sulfonyl)Pyrrolidine-2-Carboxylic Acid
Sulfonylation of pyrrolidine-2-carboxylic acid with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) is a standard approach. The reaction typically proceeds at 0–25°C in dichloromethane (DCM) or tetrahydrofuran (THF).
Amide Coupling Strategies
Coupling the pyrazole amine with the sulfonylated pyrrolidine carboxylic acid requires activation of the carboxyl group.
Carbodiimide-Mediated Coupling
EDC/HOAt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride/1-hydroxy-7-azabenzotriazole) in DMF is widely used. For example, a similar coupling between 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid and morpholine derivatives achieved 69–85% yields.
Typical Conditions :
HATU-Based Activation
HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) offers higher efficiency for sterically hindered substrates. In a representative procedure, HATU-mediated coupling of cyclopenta[c]pyrazole-3-carboxylic acid with 4-((tert-butyldiphenylsilyl)oxy)piperidine achieved 74% yield.
Optimized Protocol :
- Molar Ratio : Carboxylic acid (1.0 equiv), HATU (1.2 equiv), DIPEA (2.5 equiv)
- Solvent : DMF or DCM
- Workup : Aqueous extraction, column chromatography
Sulfonylation of Pyrrolidine
Introducing the 4-fluorophenylsulfonyl group to pyrrolidine-2-carboxylic acid requires careful control to avoid over-sulfonylation.
Stepwise Sulfonylation
- Protection of Amine : Boc (tert-butoxycarbonyl) protection of pyrrolidine-2-carboxylic acid.
- Sulfonylation : Reaction with 4-fluorobenzenesulfonyl chloride (1.2 equiv) in DCM/pyridine at 0°C.
- Deprotection : TFA (trifluoroacetic acid) removes the Boc group, yielding the sulfonylated intermediate.
Yield Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Boc Protection | 92 | 98 |
| Sulfonylation | 78 | 95 |
| Deprotection | 89 | 97 |
Final Amide Bond Formation
Combining the two intermediates via amide coupling completes the synthesis.
Representative Procedure
- Activation : 1-((4-Fluorophenyl)sulfonyl)pyrrolidine-2-carboxylic acid (1.0 equiv) is treated with HATU (1.2 equiv) and DIPEA (2.5 equiv) in DMF (0.1 M) for 10 minutes.
- Coupling : 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine (1.1 equiv) is added, and the mixture is stirred at room temperature for 3 hours.
- Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via reverse-phase chromatography.
Reaction Outcomes :
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOAt | DMF | 0–25 | 18 | 65 |
| HATU | DCM | 25 | 3 | 82 |
Challenges and Optimization
Steric Hindrance
The bicyclic pyrazole core imposes steric constraints, necessitating high-efficiency coupling agents like HATU. Suboptimal conditions result in incomplete reactions or dimerization.
Sulfonylation Selectivity
Competing reactions at the pyrrolidine nitrogen require precise stoichiometry. Excess sulfonyl chloride leads to di-sulfonylated byproducts, reducing yields.
Purification Strategies
Reverse-phase chromatography (C18 column, 0.05% TFA in H2O/ACN) effectively separates the target compound from unreacted starting materials and sulfonic acid impurities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
